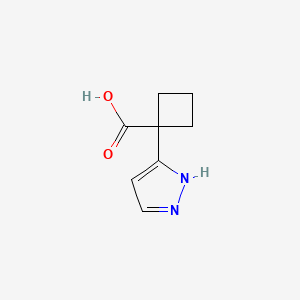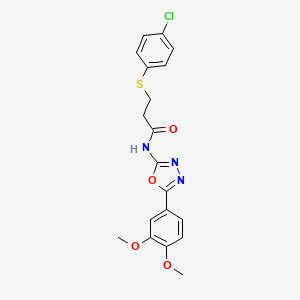![molecular formula C16H12N2O3S B2552797 5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid CAS No. 1798420-48-0](/img/structure/B2552797.png)
5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a cyano group (-CN), a carbamoyl group (-(C=O)NH2), and a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The carbamoyl group could participate in reactions like hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic transformations involving boron-containing compounds.
- The catalytic protodeboronation of pinacol boronic esters enables a formal anti-Markovnikov hydromethylation of alkenes. This transformation, previously unknown, is valuable for organic synthesis. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers achieved this hydromethylation sequence, demonstrating its utility in the synthesis of complex molecules like (−)-Δ8-THC and cholesterol .
- The same protodeboronation strategy was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intricate structures and biological significance. The ability to selectively remove the boron moiety from pinacol boronic esters contributes to their efficient synthesis .
- The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on organoboron compounds. Pinacol boronic esters play a crucial role in this process. They serve as coupling partners with aryl or vinyl halides, leading to the formation of C–C bonds. This application has broad implications in medicinal chemistry, materials science, and agrochemicals .
- Pinacol boronic esters are bench-stable, easy to purify, and commercially available. Their stability makes them attractive for chemical transformations where the boron moiety remains in the product. Researchers have harnessed this stability for various reactions, including homologations, conjunctive cross couplings, and radical-polar crossover reactions .
- While boranes efficiently undergo protodeboronation, unactivated alkyl boronic esters typically do not. Recent studies have addressed this gap, exploring the reduction of 3° alkyl boronic esters. Aggarwal and colleagues developed a method applicable to activated benzylic substrates, expanding the scope of protodeboronation .
Catalysis and Organic Synthesis
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Boron Chemistry and Suzuki–Miyaura Coupling
Stable Building Blocks for Chemical Transformations
Challenging Protodeboronation of Unactivated Alkyl Boronic Esters
Future Directions
properties
IUPAC Name |
5-[2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-2-4-13(5-3-10)18-15(19)11(8-17)6-14-7-12(9-22-14)16(20)21/h2-7,9H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJJMQHDHYWNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CS2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


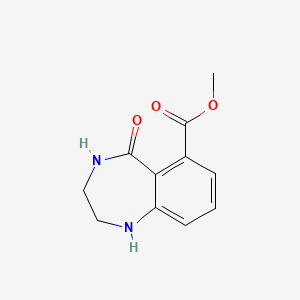
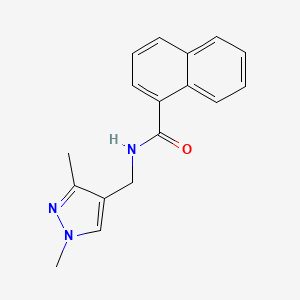
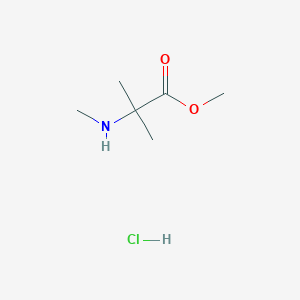


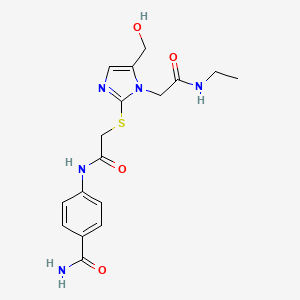
![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)
![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)


